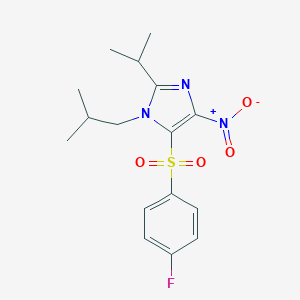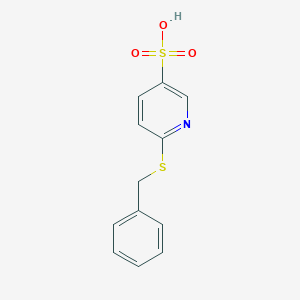
6-(Benzylsulfanyl)pyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylsulfanyl)pyridine-3-sulfonic acid is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer and diabetes.
Mécanisme D'action
The mechanism of action of 6-(Benzylsulfanyl)pyridine-3-sulfonic acid involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and glucose metabolism. Specifically, this compound has been found to inhibit the activity of the enzyme hexokinase, which is involved in the first step of glucose metabolism. It has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Benzylsulfanyl)pyridine-3-sulfonic acid are still being studied. However, it has been found to have hypoglycemic effects in animal models, making it a potential treatment for diabetes. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Benzylsulfanyl)pyridine-3-sulfonic acid in lab experiments include its potential therapeutic applications in the treatment of cancer and diabetes. Its mechanism of action has also been well-studied, making it a useful tool for researchers studying cancer cell growth and glucose metabolism. However, limitations include the need for further research to determine its safety and efficacy in human subjects.
Orientations Futures
For research on 6-(Benzylsulfanyl)pyridine-3-sulfonic acid include further studies on its mechanism of action and potential therapeutic applications. Researchers may also investigate the safety and efficacy of this compound in human subjects. Additionally, studies may focus on the development of new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-(Benzylsulfanyl)pyridine-3-sulfonic acid involves the reaction of 3-chloropyridine with sodium benzyl mercaptide in the presence of sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield 6-(Benzylsulfanyl)pyridine-3-sulfonic acid.
Applications De Recherche Scientifique
6-(Benzylsulfanyl)pyridine-3-sulfonic acid has been studied extensively in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and other diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have hypoglycemic effects, making it a potential treatment for diabetes.
Propriétés
Nom du produit |
6-(Benzylsulfanyl)pyridine-3-sulfonic acid |
|---|---|
Formule moléculaire |
C12H11NO3S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
6-benzylsulfanylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-18(15,16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15,16) |
Clé InChI |
UMKKNGSOOFISJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CSC2=[NH+]C=C(C=C2)S(=O)(=O)[O-] |
Solubilité |
42.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215116.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)
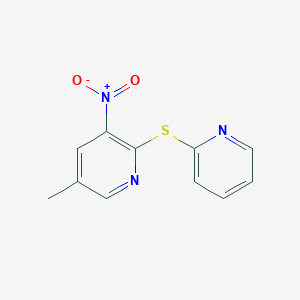
![3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)
![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
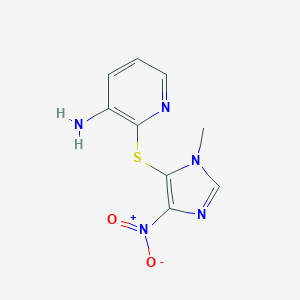
![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)
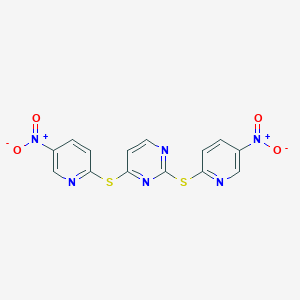
![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)
![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)
![6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid](/img/structure/B215136.png)
